![molecular formula C11H9BrN2O B2766251 2-Benzyl-6-bromopyridazin-3(2H)-one CAS No. 1823325-35-4](/img/structure/B2766251.png)
2-Benzyl-6-bromopyridazin-3(2H)-one
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Description
2-Benzyl-6-bromopyridazin-3(2H)-one (2-BBP) is a heterocyclic compound belonging to the pyridazine family of compounds. 2-BBP is an important synthetic intermediate in organic synthesis and is used in various scientific research applications.
Scientific Research Applications
Photoinduced Energy Transfer
Research into rod-like dinuclear Ru(ii) complexes, which incorporate ligands related to 2-Benzyl-6-bromopyridazin-3(2H)-one, has shown these compounds exhibit efficient and fast photoinduced energy transfer. This property is significant for understanding the photophysical behavior of such complexes, which could have applications in light-harvesting systems and photovoltaic devices (Santoni et al., 2009).
Regioselectivity in Cyclization
The synthesis of triazolo[4,3-b]-as-triazin-7(8H)-ones from compounds structurally related to 2-Benzyl-6-bromopyridazin-3(2H)-one demonstrates regioselective cyclization. This process could be leveraged in the design of novel heterocyclic compounds with potential pharmaceutical applications (Shawali & Gomha, 2002).
Synthesis of Benzoxazinones and Quinazolinones
Studies have also explored the reactions of related compounds towards the synthesis of benzoxazinones and quinazolinones, which are compounds of interest due to their anticipated biological activity. This line of research points to the role of these derivatives in medicinal chemistry, highlighting their potential as precursors for biologically active molecules (El-hashash et al., 2016).
Antimicrobial Activity
Research into quinazolinones derived from 2-Benzyl-6-bromopyridazin-3(2H)-one indicates these compounds may possess significant antimicrobial activity. This suggests the potential for developing new antimicrobial agents based on the structural motif of 2-Benzyl-6-bromopyridazin-3(2H)-one (Patel et al., 2006).
Molecular Interactions and DFT Calculations
The synthesis and analysis of antipyrine-like derivatives, closely related to 2-Benzyl-6-bromopyridazin-3(2H)-one, provide insights into the molecular interactions and structural stability of these compounds. Such studies are crucial for the development of materials with tailored properties, including pharmaceuticals and organic electronics (Saeed et al., 2020).
properties
IUPAC Name |
2-benzyl-6-bromopyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-6-7-11(15)14(13-10)8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWAOAALNGJDIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-6-bromopyridazin-3(2H)-one |
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